5-Bromo-2-(prop-2-YN-1-YL)pyridine is a heterocyclic organic compound characterized by the presence of a bromine atom and a prop-2-yn-1-yl substituent on a pyridine ring. Its molecular formula is , and it features a unique structure that contributes to its chemical reactivity and potential biological activities. Pyridine derivatives, including this compound, are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science.
Research indicates that 5-Bromo-2-(prop-2-YN-1-YL)pyridine exhibits potential biological activities. Its structure allows for interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which may influence enzyme inhibition or receptor modulation. Studies have shown that similar pyridine derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 5-Bromo-2-(prop-2-YN-1-YL)pyridine typically involves several key steps:
5-Bromo-2-(prop-2-YN-1-YL)pyridine has several applications in various fields:
Interaction studies involving 5-Bromo-2-(prop-2-YN-1-YL)pyridine have focused on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. Research has indicated that it may interact with enzymes involved in metabolic pathways and receptors that modulate cellular responses, providing insights into its pharmacological profile .
Several compounds share structural similarities with 5-Bromo-2-(prop-2-YN-1-YL)pyridine. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Fluoro-2-(prop-2-YN-1-YL)pyridine | Contains fluorine instead of bromine; different reactivity profile | |
| 5-Bromo-3-(prop-2-YN-1-YL)pyridine | Substituent at the 3-position; altered biological activity | |
| 5-Bromo-4-(prop-2-YN-1-YL)pyridine | Substituent at the 4-position; distinct chemical properties | |
| 5-Bromo-2-hydroxymethylpyridine | Hydroxymethyl group introduces different solubility characteristics |
5-Bromo-2-(prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the alkyne group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Bromination of pyridine derivatives requires careful optimization to achieve regioselective substitution while avoiding over-bromination. Traditional methods employing molecular bromine ($$ \text{Br}_2 $$) in the presence of strong acids, such as fuming sulfuric acid, often yield mixtures of mono- and di-brominated isomers, complicating purification. Modern approaches leverage alternative brominating agents like $$ N $$-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. For instance, a patented process utilizes NBS with 65% oleum to selectively brominate pyridine derivatives at the 5-position, achieving >90% monobrominated product with minimal dibromo byproducts.
The choice of brominating agent significantly impacts reaction kinetics and selectivity. A comparative analysis of methods reveals that systems combining hydrobromic acid ($$ \text{HBr} $$) and hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in oleum enhance electrophilic aromatic substitution by generating $$ \text{Br}^+ $$ ions in situ, which preferentially target electron-rich positions on the pyridine ring. This method’s scalability and reproducibility make it suitable for industrial applications.
| Brominating Agent | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| $$ \text{Br}_2 $$ | Fuming $$ \text{H}2\text{SO}4 $$, 100°C | Low (mixed isomers) | 45–60 |
| NBS | 65% Oleum, 60°C | High (5-position) | 85–92 |
| $$ \text{HBr}/\text{H}2\text{O}2 $$ | Oleum, 50°C | Moderate (5-position) | 75–82 |
Introducing a propargyl group to the pyridine scaffold necessitates methods that preserve the alkyne’s integrity while avoiding undesired side reactions. Gold(I)-catalyzed cyclization of propargylamides has emerged as a powerful strategy, where $$ N $$-heterocyclic carbene (NHC) ligands facilitate alkyne activation. For example, expanded-ring NHCs (ER-NHCs) enhance the electrophilicity of the gold center, promoting intramolecular nucleophilic addition to form propargylated products with high efficiency.
Alternative approaches include Sonogashira coupling, which couples terminal alkynes with halogenated pyridines under palladium catalysis. A recent study demonstrated the synthesis of 2-propargylpyridine derivatives via microwave-assisted Sonogashira reactions, achieving yields exceeding 80% with short reaction times. The propargyl group’s linear geometry and electron-withdrawing nature further stabilize the pyridine ring against decomposition during functionalization.
Regioselectivity in pyridine functionalization is governed by electronic and steric factors. The presence of a bromine atom at the 5-position directs subsequent reactions to the 2- and 4-positions due to its meta-directing effects. A landmark study utilized 3,4-pyridynes generated from silyltriflates under fluoride conditions, where a C5-bromide substituent distorted the aryne intermediate, favoring nucleophilic attack at the 3-position. Introducing a sulfamoyl group at C2 further modulated regioselectivity, enabling selective functionalization at C4.
| Directing Group | Position | Preferred Reaction Site | Key Interaction |
|---|---|---|---|
| Bromine | C5 | C3 | Steric hindrance |
| Sulfamoyl | C2 | C4 | Electronic polarization |
| Propargyl | C2 | C4/C6 | Conjugative stabilization |
Palladium-catalyzed cross-coupling reactions offer versatile routes to further functionalize 5-bromo-2-(prop-2-yn-1-yl)pyridine. Suzuki-Miyaura couplings with arylboronic acids enable the replacement of bromine with diverse aryl groups, while Sonogashira couplings extend the alkyne moiety. For instance, a ligand-free Suzuki reaction under aerobic conditions successfully introduced $$ N $$-heteroaryl groups at the 5-position, yielding derivatives with potential optoelectronic applications.
Nickel catalysis has also proven effective for manipulating sulfamoyl-directed products. A recent protocol demonstrated the coupling of C4-sulfamoyl pyridines with alkylzinc reagents, achieving C–C bond formation with retention of regioselectivity. These methods underscore the synergy between halogen and alkyne functionalities in enabling sequential diversification.
| Reaction Type | Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-2-propargylpyridine | 5-Aryl-2-propargylpyridine | 78–85 |
| Sonogashira | PdCl₂(PPh₃)₂ | 5-Bromo-2-propargylpyridine | 5-Bromo-2-(arylalkynyl)pyridine | 82–88 |
| Negishi | NiCl₂(dppe) | C4-Sulfamoyl pyridine | C4-Alkylpyridine | 65–72 |
Gold-catalyzed cycloisomerization reactions represent a sophisticated approach to heterocyclic construction, with 5-bromo-2-(prop-2-yn-1-yl)pyridine serving as a versatile substrate for these transformations [1]. The compound's unique structural features, combining a pyridine ring with a propargyl substituent and strategically positioned bromine atom, make it an excellent candidate for gold-catalyzed processes that exploit the alkynophilic nature of gold complexes [2].
The mechanistic pathway for gold-catalyzed cycloisomerization of propargyl pyridine derivatives involves initial coordination of the gold catalyst to the alkyne moiety, followed by nucleophilic attack from the pyridine nitrogen [3]. Computational studies using density functional theory have revealed that the catalytic reaction proceeds through formation of a vinyl-gold species upon irreversible 5-endo-dig cyclization, followed by protonation and subsequent rearrangement steps [3]. The presence of the bromine substituent at the 5-position of the pyridine ring influences the electronic properties of the substrate, potentially affecting both the reactivity and selectivity of the cycloisomerization process [4].
Gold complexes with different oxidation states exhibit varying catalytic performance in these transformations [4]. Studies have demonstrated that gold(I) complexes, particularly those bearing phosphine ligands, are highly effective catalysts for the cycloisomerization of propargyl pyridine derivatives [5]. The reaction typically proceeds under mild conditions, with catalyst loadings as low as 2.5-5 mol% proving sufficient for efficient conversion [6].
The cycloisomerization process can yield diverse heterocyclic products depending on the specific reaction conditions and catalyst system employed [7]. For 5-bromo-2-(prop-2-yn-1-yl)pyridine, the gold-catalyzed transformation can lead to the formation of indolizine derivatives through a sequence involving alkyne activation, cyclization, and subsequent rearrangement [3]. The bromine substituent remains intact during the cycloisomerization, providing opportunities for further functionalization through cross-coupling reactions [8].
| Gold Catalyst | Reaction Conditions | Yield Range | Product Type |
|---|---|---|---|
| IPrAuCl/AgSbF₆ | 25°C, 2-4 h | 75-94% | Cyclopropyl derivatives |
| Ph₃PAuCl/AgOTf | 45°C, 6-12 h | 60-85% | Indolizine products |
| JohnPhosAuCl/AgNTf₂ | 65°C, 18-24 h | 70-90% | Tricyclic compounds |
The Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-(prop-2-yn-1-yl)pyridine with arylboronic acids represents a powerful method for constructing carbon-carbon bonds while preserving the alkyne functionality [9]. This palladium-catalyzed transformation exploits the reactivity of the bromine substituent, which undergoes oxidative addition with palladium(0) complexes to initiate the catalytic cycle [10].
The reaction mechanism follows the classical Suzuki-Miyaura pathway, involving oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the organoboronic acid, and reductive elimination to form the coupled product [9]. The propargyl substituent on the pyridine ring remains unaffected during the coupling process, allowing for subsequent functionalization of the alkyne moiety [11]. The presence of the pyridine nitrogen can coordinate to the palladium center, potentially influencing the reaction rate and selectivity [12].
Optimal reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-2-(prop-2-yn-1-yl)pyridine typically employ palladium catalysts with bulky phosphine ligands or N-heterocyclic carbene ligands [13]. The choice of base is critical, with potassium phosphate and cesium carbonate showing superior performance compared to weaker bases [13]. The reaction proceeds efficiently in polar aprotic solvents such as dioxane or dimethylformamide at temperatures ranging from 80-120°C [14].
The substrate scope for this transformation is broad, accommodating various arylboronic acids with different electronic and steric properties [13]. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient substrates, consistent with the general trends observed in Suzuki-Miyaura couplings [11]. The reaction tolerates various functional groups, including methoxy, methyl, halogen, and cyano substituents on the arylboronic acid partner [15].
| Arylboronic Acid | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 85°C | 92% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 85°C | 88% |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 95°C | 78% |
| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 80°C | 85% |
The Sonogashira cross-coupling reaction provides an efficient method for functionalizing the alkyne moiety of 5-bromo-2-(prop-2-yn-1-yl)pyridine through coupling with terminal alkynes [16]. This palladium-catalyzed transformation enables the construction of conjugated alkyne systems while maintaining the aromatic bromide for potential further functionalization [17].
The reaction mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne partner, followed by transmetalation to the palladium center and subsequent reductive elimination [17]. The propargyl position of 5-bromo-2-(prop-2-yn-1-yl)pyridine serves as the alkyne coupling partner, while the brominated pyridine ring can participate in separate cross-coupling reactions [16]. This dual reactivity enables the synthesis of highly functionalized heterocyclic compounds through sequential cross-coupling strategies [18].
Modern Sonogashira protocols have been developed that eliminate the need for copper co-catalysts, relying solely on palladium complexes with appropriate ligands [18]. These copper-free conditions are particularly advantageous when working with sensitive substrates or when copper contamination must be avoided [19]. The reaction proceeds efficiently at room temperature using specialized palladium catalysts with bulky, electron-rich phosphine ligands [18].
The substrate scope for Sonogashira coupling with 5-bromo-2-(prop-2-yn-1-yl)pyridine derivatives encompasses a wide range of terminal alkynes [16]. Aryl acetylenes, including those with electron-donating and electron-withdrawing substituents, couple effectively under standard conditions [20]. Aliphatic terminal alkynes also participate in the reaction, though they may require slightly elevated temperatures or extended reaction times [18].
The reaction conditions can be optimized based on the specific alkyne partner and desired product [21]. For aromatic alkynes, typical conditions involve palladium catalyst loadings of 2-5 mol%, with reactions conducted in polar aprotic solvents at temperatures ranging from room temperature to 80°C [16]. The use of weak bases such as triethylamine or diisopropylethylamine is generally preferred to minimize substrate decomposition [22].
| Terminal Alkyne | Catalyst | Conditions | Yield |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 25°C, 2 h | 87% |
| 4-Methoxyphenylacetylene | PdCl₂(MeCN)₂/sXPhos | 65°C, 12 h | 82% |
| 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | 25°C, 4 h | 75% |
| Trimethylsilylacetylene | PdCl₂(MeCN)₂/sXPhos | 65°C, 6 h | 91% |
Density functional theory calculations have become essential for understanding the mechanistic pathways of propynylpyridine derivative reactions. The most commonly employed computational methods include B3LYP/6-31G(d,p) for geometry optimization and transition state calculations, while B3LYP/6-311++G(d,p) is frequently used for more accurate energy barrier determinations [1] [2] [3]. Time-dependent density functional theory methods have proven particularly valuable for studying excited state properties and optical transitions in brominated pyridine systems [4] [5].
The computational investigation of 5-bromo-2-(prop-2-yn-1-yl)pyridine derivatives reveals several key mechanistic pathways. The alkyne-to-vinylidene isomerization process, which involves an indirect 1,2-hydrogen shift mechanism, has been extensively studied using density functional theory approaches [6]. Natural bond orbital analysis of transition states indicates that the migrating hydrogen atom exhibits protic character, with the basicity of the hydrogen-accepting center being controlled by substituents at the same carbon atom [6].
Computational studies on intramolecular cyclization processes demonstrate that alkynylheteroaromatic substrates containing conjugated alkynes undergo tetradehydro-Diels-Alder reactions at ambient temperature [7] [8]. These reactions proceed through base-promoted tautomerization of the alkyne to its isomeric allene, enabling cyclization to occur under mild conditions. The computational investigations reveal that the reaction mechanism involves sequential bond formation rather than concerted processes, with the initial alkyne-to-allene isomerization being the rate-determining step [7].
For heterocyclic systems containing propynyl substituents, density functional theory calculations indicate that the 5-exo-trig cyclization pathway is energetically favored over the 6-endo-dig alternative [7]. The calculated energy barriers for these processes range from 14.0 to 27.1 kcal/mol, with the preference determined by the ability of the system to accommodate the geometric constraints of the transition state [7].
The transition state structures for propynylpyridine cyclization reactions exhibit characteristic features that provide insight into the reaction mechanisms. Computational analysis reveals that carbon-phosphorus bond lengths in transition states are considerably elongated (2.73-2.79 Å), indicating very early transition states with minimal bond formation [9]. This observation suggests that the reactions proceed through loose transition states with significant entropic contributions to the activation energy.
The cyclization of propynylpyridine derivatives can proceed through multiple pathways, with the 5-exo-trig cyclization generally being kinetically favored over the 6-endo-dig alternative [7]. The transition state for the 5-exo-trig process exhibits an activation barrier of 20.5 kcal/mol, while the 6-endo-dig pathway requires 27.1 kcal/mol [7]. The regioselectivity observed in these reactions correlates with the calculated energy differences between competing transition states, with a mere 0.5 kcal/mol difference explaining the experimentally observed 7:3 product distribution [7].
The tautomerization processes in aminopyridine systems demonstrate high energy barriers for proton transfer, with calculated activation energies of 44.81 kcal/mol for the conversion between amine and imine forms [3] [10]. The corresponding transition states exhibit characteristic imaginary frequencies of -1897 cm⁻¹, indicating the vibrational mode associated with hydrogen transfer [3]. The magnitude of these imaginary frequencies correlates with the curvature of the potential energy surface along the reaction coordinate.
Analysis of the electronic structure of transition states reveals that the highest occupied molecular orbital energy differences between ground state and transition state structures are relatively small (3.53 kcal/mol), suggesting that the orbital interactions facilitate the proton transfer process [3]. The planarity of the amino group in the transition state, evidenced by specific dihedral angle calculations, indicates the sp² character of the nitrogen during the tautomerization process [3].
The influence of solvent polarity on propynylpyridine derivative reactions demonstrates significant impact on both reaction rates and product selectivity. Photochemically induced reactions between pyridinedicarbonitriles and alkenes show distinct solvent-dependent behavior, with polar solvents promoting cyclization pathways while non-polar solvents favor ipso-substitution reactions [11]. The mechanistic basis for this selectivity involves differential stabilization of excited state intermediates depending on solvent polarity [11].
Computational studies using the polarizable continuum model reveal that solvent effects on pyridine derivative reactions are primarily electrostatic in nature [12] [13]. The solvation free energy calculations demonstrate that polar solvents stabilize ionic intermediates formed during cyclization processes, thereby lowering the activation barriers for ring-forming reactions [13]. The universal solvation model density calculations provide quantitative estimates of solvent effects, with typical solvation energy differences ranging from 10-15 kcal/mol between polar and non-polar media [14].
The kinetic analysis of pyridine quaternization reactions in various solvents reveals that substituent effects on nitrogen reactivity are intrinsic properties independent of solvent [15]. However, the absolute reaction rates show significant solvent dependence, with protic solvents exhibiting enhanced rates due to hydrogen bonding stabilization of the transition state [15]. The experimental kinetic isotope effects (kH/kD = 2.2) observed in intermolecular competition experiments provide evidence for the involvement of carbon-hydrogen bond cleavage in the rate-determining step [16].
Microsolvation studies using explicit solvent molecules demonstrate that the first solvation shell plays a crucial role in determining reaction outcomes [17]. The comparison between tetrahydrofuran and diethyl ether solvents shows that tetrahydrofuran facilitates pyrrole formation while diethyl ether promotes pyridine formation, with the difference attributed to specific solvent-substrate interactions [17]. The calculated free energy barriers for these processes differ by approximately 5 kcal/mol, explaining the experimental selectivity patterns [17].
The electronic effects of substituents on propynylpyridine derivative reactivity follow predictable patterns based on their electron-donating or electron-withdrawing properties. Electron-withdrawing substituents such as bromine, cyano, and nitro groups significantly enhance reactivity by stabilizing anionic intermediates formed during nucleophilic substitution reactions [18] [19] [20]. The cyano group demonstrates particularly pronounced effects, with approximately 50-fold enhancement in reactivity attributed to its influence on the deprotonation step of the reaction mechanism [20].
The positional effects of substituents on the pyridine ring follow established patterns, with 2- and 4-positions showing enhanced reactivity compared to the 3-position [21] [15]. This selectivity arises from the ability of substituents at the 2- and 4-positions to stabilize negative charge development through resonance interactions with the pyridine nitrogen [21]. The quantitative analysis of these effects using Hammett correlations reveals reaction constants (ρ) ranging from -2.6 to -8.6, depending on the specific reaction conditions and solvent system [22] [23].
Halogen substituents exhibit unique reactivity patterns due to their dual electron-withdrawing inductive effects and electron-donating resonance contributions. Bromine substituents at the 5-position of pyridine derivatives demonstrate moderate halogen bonding capabilities, which can influence reaction selectivity and product distribution [24]. The computational analysis of these interactions reveals that halogen bonding energies typically range from 2-5 kcal/mol, sufficient to alter reaction pathways in competitive situations [24].
The steric effects of substituents become particularly important in cyclization reactions where geometric constraints influence transition state stability. The presence of bulky substituents at positions adjacent to the reaction center can inhibit cyclization by destabilizing the required transition state geometry [7]. Computational analysis of these steric interactions using distortion/interaction energy decomposition reveals that steric hindrance typically increases activation barriers by 3-8 kcal/mol, depending on the size and position of the substituent [7].